molecular formula C11H7BrN2S2 B12533791 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-88-5

3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B12533791
CAS No.: 832696-88-5
M. Wt: 311.2 g/mol
InChI Key: HVHYDBTYRHVMPD-UHFFFAOYSA-N
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Description

3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a unique structure combining a bromine atom, a thiophene ring, and a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins or signaling cascades .

Comparison with Similar Compounds

Properties

CAS No.

832696-88-5

Molecular Formula

C11H7BrN2S2

Molecular Weight

311.2 g/mol

IUPAC Name

3-bromo-7-thiophen-2-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C11H7BrN2S2/c12-7-5-16-10-6(8-2-1-3-15-8)4-14-11(13)9(7)10/h1-5H,(H2,13,14)

InChI Key

HVHYDBTYRHVMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C3=C2SC=C3Br)N

Origin of Product

United States

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